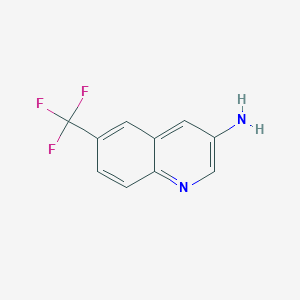

6-(Trifluoromethyl)quinolin-3-amine

CAS No.: 1082750-49-9

Cat. No.: VC2870011

Molecular Formula: C10H7F3N2

Molecular Weight: 212.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082750-49-9 |

|---|---|

| Molecular Formula | C10H7F3N2 |

| Molecular Weight | 212.17 g/mol |

| IUPAC Name | 6-(trifluoromethyl)quinolin-3-amine |

| Standard InChI | InChI=1S/C10H7F3N2/c11-10(12,13)7-1-2-9-6(3-7)4-8(14)5-15-9/h1-5H,14H2 |

| Standard InChI Key | BEYOSZHIAWYERF-UHFFFAOYSA-N |

| SMILES | C1=CC2=NC=C(C=C2C=C1C(F)(F)F)N |

| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1C(F)(F)F)N |

Introduction

Chemical Structure and Properties

Molecular Identification

6-(Trifluoromethyl)quinolin-3-amine represents an important class of functionalized heterocycles with potential applications across multiple scientific domains. The compound has been registered under two different CAS numbers in chemical databases, which may reflect different registration practices or possibly different forms of the same core structure. Table 1 provides a comprehensive overview of the compound's identifying parameters and physical properties.

Table 1: Chemical Identity and Properties of 6-(Trifluoromethyl)quinolin-3-amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇F₃N₂ |

| Molecular Weight | 212.17 g/mol |

| Primary CAS Number | 1427012-75-6 |

| Alternative CAS Number | 955413-26-0 |

| MDL Number | MFCD22627929 |

| InChI Key | OWBHAJLHWDFULE-UHFFFAOYSA-N |

| PubChem ID | 69448928 |

The compound's molecular formula confirms its composition of ten carbon atoms, seven hydrogen atoms, three fluorine atoms, and two nitrogen atoms, creating a balanced molecular architecture with specific electron distribution patterns . The presence of the trifluoromethyl group significantly influences the compound's lipophilicity, metabolic stability, and electronic properties, making it a valuable scaffold for drug discovery efforts.

Structural Characteristics

The structural framework of 6-(Trifluoromethyl)quinolin-3-amine consists of a quinoline core with specific substitution patterns. The quinoline scaffold itself is a bicyclic structure containing a benzene ring fused to a pyridine ring, forming a nitrogen-containing heterocyclic system. The strategic positioning of the trifluoromethyl group at the 6-position enhances the molecule's metabolic stability and lipophilicity, while the amino group at the 3-position serves as a valuable site for hydrogen bonding interactions and further chemical modifications.

The trifluoromethyl group's electron-withdrawing nature significantly influences the electron distribution within the aromatic system, which in turn affects the compound's reactivity patterns and binding interactions with potential biological targets. These electronic effects make the compound particularly interesting for medicinal chemistry applications.

Synthesis Methodologies

Manganese-Catalyzed Radical Process

Recent advances in synthetic organic chemistry have yielded efficient methods for accessing quinolin-3-amines with various substitution patterns. One particularly notable approach involves a manganese-catalyzed radical process that enables the construction of polysubstituted quinolin-3-amines, including derivatives like 6-(Trifluoromethyl)quinolin-3-amine. This methodology employs Mn(III) acetate as a mild one-electron oxidant to promote a radical-mediated transformation .

The reaction utilizes 2-(2-isocyanophenyl)acetonitriles and organoboron reagents as substrates, providing a straightforward route to functionalized quinoline frameworks. The remarkable advantages of this protocol include its practical implementation, mild reaction conditions, high efficiency, and excellent compatibility with diverse functional groups. These features make it an attractive synthetic route for accessing complex quinoline derivatives for further investigation .

Table 2: Key Synthesis Approaches for 6-(Trifluoromethyl)quinolin-3-amine

Alternative Synthetic Routes

While the manganese-catalyzed approach represents a modern synthetic strategy, alternative routes to access 6-(Trifluoromethyl)quinolin-3-amine have also been explored. These may include classical quinoline synthesis methods followed by appropriate functionalization steps, or more contemporary transition metal-catalyzed cross-coupling reactions to introduce the trifluoromethyl group at the desired position.

The choice of synthetic route often depends on factors such as the availability of starting materials, scale requirements, and the specific substitution pattern desired on the quinoline core. The development of these diverse synthetic approaches has significantly expanded access to this important class of compounds, facilitating further exploration of their properties and applications.

Biological Activities and Applications

Pharmaceutical Relevance

Quinoline derivatives, particularly those containing trifluoromethyl substituents, have demonstrated a wide spectrum of biological activities that make them valuable scaffolds in drug discovery. The quinoline core itself is found in numerous natural products and synthetic drugs with diverse pharmacological properties, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities .

The specific case of 6-(Trifluoromethyl)quinolin-3-amine has attracted interest due to the combined effects of its structural features. The trifluoromethyl group, commonly found in FDA-approved drugs, typically enhances metabolic stability, lipophilicity, and binding affinity to target proteins. The amino group at the 3-position provides a versatile handle for further derivatization and potential hydrogen bonding interactions with biological targets.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 6-(Trifluoromethyl)quinolin-3-amine and related compounds is crucial for rational drug design. The positioning of substituents on the quinoline core significantly influences biological activity and physicochemical properties. Table 3 presents a comparison of 6-(Trifluoromethyl)quinolin-3-amine with structurally similar compounds, highlighting their structural relationships.

Table 3: Structural Comparison of 6-(Trifluoromethyl)quinolin-3-amine with Related Compounds

| Compound | CAS Number | Structural Features | Similarity Score |

|---|---|---|---|

| 6-(Trifluoromethyl)quinolin-3-amine | 1427012-75-6 | CF₃ at 6-position, NH₂ at 3-position | - |

| 5-(Trifluoromethyl)quinolin-8-amine | 483-69-2 | CF₃ at 5-position, NH₂ at 8-position | 0.94 |

| 5-(Trifluoromethyl)quinolin-3-amine | 1402576-61-7 | CF₃ at 5-position, NH₂ at 3-position | 0.92 |

| 3-(Trifluoromethyl)quinolin-8-amine | 1807542-87-5 | CF₃ at 3-position, NH₂ at 8-position | 0.90 |

These structural variations can lead to significant differences in biological activity, selectivity, and pharmacokinetic properties. For instance, moving the trifluoromethyl group from the 6-position to the 5-position, as in 5-(Trifluoromethyl)quinolin-3-amine, may alter the compound's electronic distribution and three-dimensional conformation, potentially affecting its interaction with biological targets .

Material Science and Technological Applications

| Parameter | Information |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) |

| H315 (Causes skin irritation) | |

| H319 (Causes serious eye irritation) | |

| H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) |

| P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

The compound is classified with a "Warning" signal word, indicating moderate hazards that require appropriate precautions during handling and use . The specific hazard statements highlight potential risks associated with ingestion, skin contact, eye exposure, and inhalation, underscoring the importance of proper personal protective equipment and handling procedures.

Current Research Directions and Future Perspectives

Medicinal Chemistry Explorations

Current research on 6-(Trifluoromethyl)quinolin-3-amine and related compounds continues to expand, driven by their potential applications in medicinal chemistry. Ongoing studies are exploring the development of more efficient synthetic routes, structure-activity relationship analyses, and evaluation of specific biological activities . The unique combination of the trifluoromethyl and amino functionalities provides a versatile platform for the development of new therapeutic agents targeting various disease states.

The field of trifluoromethylated heterocycles represents an active area of research in drug discovery, with continuous innovations in synthetic methodologies and biological screening approaches. Future work may reveal new applications for 6-(Trifluoromethyl)quinolin-3-amine in addressing unmet medical needs or overcoming challenges associated with existing therapeutic agents.

Emerging Applications

Beyond established research directions, emerging applications for compounds like 6-(Trifluoromethyl)quinolin-3-amine are being explored in diverse fields such as agrochemicals, photocatalysis, and advanced materials. The compound's unique electronic properties and structural features may find utility in these expanding domains, opening new avenues for application and investigation .

The continued development of structure-property relationship studies and computational modeling approaches will likely enhance our understanding of this compound's behavior in various contexts, facilitating its rational application in targeted domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume